molecular formula C15H9ClN2O3 B6613837 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-52-1

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B6613837
CAS No.: 56894-52-1
M. Wt: 300.69 g/mol
InChI Key: VGLVQQAXSYLCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 2-carboxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Uniqueness

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in certain biological assays compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLVQQAXSYLCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628244
Record name 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-52-1
Record name 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.